molecular formula C13H10ClNO B086064 N-(2-Chlorophenyl)benzamide CAS No. 1020-39-9

N-(2-Chlorophenyl)benzamide

Cat. No.: B086064
CAS No.: 1020-39-9
M. Wt: 231.68 g/mol
InChI Key: QXZRWUSAQSKAGT-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-chlorophenyl ring

Properties

IUPAC Name

N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZRWUSAQSKAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144520
Record name Benzamide, N-(2-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1020-39-9
Record name N-(2-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-chlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chlorophenyl)benzamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(2-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

Benzoyl chloride (0.025 mol) reacts with a slight excess of 2-chloroaniline (0.05 mol) to drive the reaction toward completion. The mechanism proceeds via nucleophilic attack by the amine group on the electrophilic carbonyl carbon, followed by the elimination of hydrochloric acid. The use of a 1:2 molar ratio ensures complete consumption of the acyl chloride, reducing the need for post-reaction purification.

Procedure and Optimization

In a 100 mL round-bottom flask, 2.4 g of benzoyl chloride and 3.0 mL of 2-chloroaniline are combined with 75 mL of ethanol. The mixture undergoes reflux at 78°C for 3 hours under continuous stirring. Post-reaction, the solution is cooled to ambient temperature and precipitated in 125 mL of ice-cold water. Filtration via suction yields a crystalline product, which is washed with cold ethanol to remove unreacted starting materials.

Key Parameters :

  • Temperature : 78°C (ethanol reflux)

  • Time : 3 hours

  • Solvent : Ethanol (75 mL)

  • Workup : Precipitation in water, suction filtration

Alternative Methodologies from Patent Literature

A 2019 patent describes a multi-step synthesis route for structurally related benzamides, incorporating chlorination and amidation stages. Although developed for N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide, this methodology offers insights into reagent selection and purification strategies applicable to this compound.

Chlorination and Intermediate Formation

The patent emphasizes controlled chlorination using thionyl chloride (SOCl₂) to generate reactive intermediates. For instance, methyl-2-methoxy-4-acetylamino benzoate undergoes chlorination at 15–20°C, ensuring selective substitution without overhalogenation. While this step is specific to the patented compound, the principle of low-temperature chlorination aligns with best practices for handling aromatic amines.

Amidation and Purification Techniques

Reaction of chlorinated intermediates with primary amines occurs in xylene or ethylene glycol, with aluminum isopropylate serving as a transesterification catalyst. The patented method achieves yields exceeding 65% through meticulous pH control during precipitation (e.g., soda-mediated alkalization). These techniques highlight the importance of solvent choice and catalytic additives in optimizing benzamide synthesis.

Comparative Analysis of Synthesis Routes

The table below contrasts the conventional and patent-derived methods, emphasizing yields, scalability, and practicality:

Parameter Conventional Method Patent-Derived Method
Reaction Time 3 hours4–6 hours (multi-step)
Temperature 78°C15–120°C (step-dependent)
Catalyst NoneAluminum isopropylate
Solvent EthanolXylene/ethylene glycol
Yield Not explicitly reported~65% (multi-step)
Purification Water precipitationSoda-mediated crystallization

The conventional method offers simplicity and shorter reaction times, making it ideal for laboratory-scale synthesis. In contrast, the patent approach, while more complex, provides higher yields for structurally intricate derivatives through intermediate isolation and catalytic enhancement.

Characterization and Analytical Validation

Synthesized this compound requires rigorous characterization to confirm structural integrity. The 2023 study employs Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H NMR) for this purpose.

Spectroscopic Data

  • FTIR (KBr) :

    • 3044 cm⁻¹: Aromatic C–H stretching

    • 1667 cm⁻¹: Amide C=O stretching

    • 747 cm⁻¹: C–Cl vibrational mode

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.99–7.09 ppm: Multiplet (aromatic protons)

    • δ 12.97 ppm: Singlet (amide N–H)

These spectral features align with the expected molecular structure, confirming successful amide bond formation and chloro-substitution.

Industrial and Research Implications

The choice of synthesis route depends on application-specific requirements:

  • Pharmaceutical intermediates : Patent-derived methods enable the incorporation of functional groups for enhanced bioactivity.

  • High-purity standards : Conventional synthesis minimizes side products, favoring analytical applications.

Future research should explore green chemistry alternatives, such as microwave-assisted synthesis or biocatalytic amidation, to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-Chlorophenyl)benzamide has been investigated for various biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of benzamides, including this compound, exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with bacterial enzymes or membranes.
  • Anticancer Activity : Studies have shown that benzamide derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies highlight the potential of such compounds as novel anticancer agents .
  • Anti-inflammatory Effects : Some derivatives of benzamides are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific inflammatory pathways. This makes them candidates for further development in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxicity of various benzamide derivatives against multiple cancer cell lines. Among these, certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutic agents like cisplatin, indicating enhanced potency .
  • Antimicrobial Screening : Another investigation assessed a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their antimicrobial activity. Results showed that some compounds had comparable or superior efficacy to established antibiotics such as isoniazid and ciprofloxacin .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50_{50} ValueReference
AntibacterialStaphylococcus aureusSignificant Activity
AntibacterialPseudomonas aeruginosaSignificant Activity
CytotoxicityMDA-MB-231 (Breast Cancer)< 0.4 µM
CytotoxicityHT-29 (Colon Cancer)50.8 times more active than cisplatin

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(2-Chlorophenyl)benzamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-phenylbenzamide
  • N-(2,3-Dichlorophenyl)benzamide
  • N-(3,4-Dichlorophenyl)benzamide
  • 2-Chloro-N-(2-chlorophenyl)benzamide

These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the compound’s reactivity, solubility, and biological activity. This compound is unique due to its specific substitution pattern, which can affect its interactions with molecular targets and its overall properties.

Biological Activity

N-(2-Chlorophenyl)benzamide, a compound with the chemical formula C13_{13}H10_{10}ClNO, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group attached to a benzamide moiety. The structural formula is represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H10_{10}ClNO
  • CAS Number : 13918

The compound exhibits distinct conformational properties, with the N—H and C=O bonds being in a trans configuration relative to each other, which influences its biological interactions and activities .

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated superior cytotoxic activity against breast cancer cell line MDA-MB-231 compared to standard chemotherapeutics like cisplatin . This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents.

Antimicrobial and Insecticidal Properties

This compound has also been evaluated for its antimicrobial properties. In bioassays, it exhibited moderate to high inhibitory effects against several fungal strains. For example, compounds with similar structures showed inhibition rates ranging from 37.5% to 54.4% against pathogens like Botrytis cinerea and Fusarium graminearum, highlighting its potential as an antifungal agent .

Moreover, the compound has been incorporated into pesticide formulations as a synergist to enhance insecticidal activity. Studies have shown significant larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. The lethal concentration (LC50_{50}) for zebrafish embryos was determined to be 0.39 mg/L, categorizing it as a high-toxicity compound. This finding underscores the importance of careful evaluation in developmental toxicity studies when considering this compound for therapeutic applications .

Case Studies

  • Cytotoxicity in Cancer Research :
    A study synthesized various benzamide derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells using MTT assays. Among these derivatives, one compound exhibited an IC50_{50} value significantly lower than that of cisplatin, indicating enhanced potency against breast cancer cells .
  • Insecticidal Activity :
    A series of benzamides were tested for their insecticidal properties against agricultural pests. The results indicated that certain derivatives showed over 70% efficacy in larvicidal assays, suggesting that modifications in the benzamide structure could lead to improved pest control agents .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
CytotoxicityMDA-MB-231 (breast cancer)IC50_{50} < 0.4 µM (more potent than cisplatin)
Antifungal ActivityBotrytis cinereaInhibition rate: 46.4–54.4%
Insecticidal ActivityMosquito larvaeLC50_{50}: 10 mg/L
Zebrafish ToxicityZebrafish embryosLC50_{50}: 0.39 mg/L

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare N-(2-Chlorophenyl)benzamide, and how is purity validated?

  • Methodology : The compound is synthesized via condensation of 2-chloroaniline with benzoyl chloride in a suitable solvent (e.g., ethanol or dichloromethane) under reflux. Post-reaction, slow evaporation of the solvent yields crystalline products. Purity is confirmed by melting point analysis, IR spectroscopy (C=O stretch ~1650–1680 cm⁻¹), and NMR (amide proton resonance at δ ~8–10 ppm). Single-crystal X-ray diffraction (SC-XRD) further validates molecular structure .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodology :

  • IR : Identifies amide C=O (~1670 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.
  • NMR : 1^1H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and the amide N–H proton (δ ~8.5 ppm). 13^{13}C NMR resolves carbonyl carbons (~165 ppm) and aromatic carbons.
  • SC-XRD : Provides precise bond lengths/angles, e.g., C=O (~1.22 Å) and C–N (~1.35 Å), and reveals intermolecular N–H···O hydrogen bonds forming infinite chains .

Q. What are the critical steps in crystallizing this compound for X-ray studies?

  • Methodology : Dissolve purified compound in ethanol (0.5 g in 30 mL) and allow slow evaporation at room temperature. Colorless rod-shaped crystals form, suitable for SC-XRD. Hydrogen atoms are refined using riding models (C–H = 0.93 Å, N–H = 0.86 Å) with isotropic displacement parameters .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-chloro vs. 3-chloro) affect the crystal packing and hydrogen-bonding networks of N-(chlorophenyl)benzamide derivatives?

  • Methodology : Compare dihedral angles between aromatic rings (e.g., 4.7° in 2-chloro vs. 9.1° in 3-chloro derivatives) using SC-XRD. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O vs. C–H···Cl), revealing how substituents influence packing efficiency and stability .

Q. What computational tools are used to analyze the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Hirshfeld Analysis : Visualize intermolecular contacts (e.g., O···H, Cl···H) to explain crystal stability.
  • Molecular Docking : Predict binding affinity to biological targets (e.g., HDAC enzymes) using AutoDock Vina .

Q. How can SHELX software improve the refinement of this compound’s crystal structure?

  • Methodology : Use SHELXL for high-resolution refinement:

  • Apply TWIN/BASF commands to handle twinning (common in low-symmetry crystals).
  • Restrain anisotropic displacement parameters for Cl atoms to reduce noise.
  • Validate hydrogen bonding with PLATON/ADDSYM .

Q. What role do N–H···O hydrogen bonds play in stabilizing the supramolecular architecture of this compound?

  • Methodology : SC-XRD reveals infinite chains along the a-axis via N–H···O bonds (N···O distance ~2.8–3.0 Å). Thermal analysis (TGA/DSC) correlates hydrogen-bond strength with melting point (~200°C). Lattice energy calculations (PIXEL method) quantify stabilization contributions .

Q. How can synthetic byproducts (e.g., acylurea derivatives) be minimized during this compound synthesis?

  • Methodology : Optimize reaction conditions:

  • Use anhydrous solvents to prevent hydrolysis of benzoyl chloride.
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
  • Purify via column chromatography (silica gel, gradient elution) to separate acylurea byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.